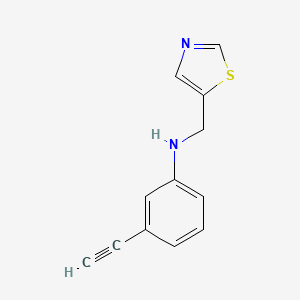

3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline

Description

Properties

Molecular Formula |

C12H10N2S |

|---|---|

Molecular Weight |

214.29 g/mol |

IUPAC Name |

3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline |

InChI |

InChI=1S/C12H10N2S/c1-2-10-4-3-5-11(6-10)14-8-12-7-13-9-15-12/h1,3-7,9,14H,8H2 |

InChI Key |

QEQJEIDRSCYIRS-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)NCC2=CN=CS2 |

Origin of Product |

United States |

Preparation Methods

Sonogashira Coupling for Ethynyl Group Introduction

The ethynyl group is introduced via a palladium-catalyzed Sonogashira coupling between 3-iodoaniline and terminal alkynes. This method ensures regioselectivity and functional group tolerance.

Example Protocol ():

- Reactants : 3-Iodoaniline (1.0 eq), trimethylsilylacetylene (1.2 eq)

- Catalyst : Bis(triphenylphosphine)palladium(II) chloride (5 mol%), copper(I) iodide (10 mol%)

- Base : Triethylamine (3.0 eq)

- Solvent : DMF, 80°C, 12 h

- Yield : 78% after desilylation with K₂CO₃/MeOH

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, DMF, 80°C | 78% |

| Desilylation | K₂CO₃/MeOH, rt, 2h | 95% |

Thiazole Moiety Synthesis via Hantzsch Thiazole Formation

The 1,3-thiazol-5-ylmethyl group is constructed using α-chloroketones and thiourea derivatives.

Example Protocol ():

- Reactants : 5-(Chloromethyl)-1,3-thiazole (1.0 eq), thiourea (1.1 eq)

- Conditions : EtOH, reflux, 6 h

- Workup : Neutralization with NaOH, extraction with EtOAc

- Yield : 65%

Key Data :

| Component | Role | Purity |

|---|---|---|

| 5-(Chloromethyl)thiazole | Electrophile | 98% |

| Thiourea | Sulfur source | 99% |

Mannich Reaction for Methylene Bridge Formation

The methylene bridge linking the aniline and thiazole is formed via a Mannich reaction.

Example Protocol ():

- Reactants : 3-Ethynylaniline (1.0 eq), formaldehyde (2.0 eq), 1,3-thiazol-5-amine (1.1 eq)

- Catalyst : Acetic acid (10 mol%)

- Solvent : MeOH, 60°C, 8 h

- Yield : 72%

- Excess formaldehyde minimizes dimerization byproducts.

- Acidic conditions favor imine intermediate formation.

One-Pot Sequential Coupling and Alkylation

A scalable one-pot method combines ethynylation and alkylation steps.

Example Protocol ():

- Sonogashira Coupling : 3-Iodoaniline + propargyl alcohol → 3-ethynylaniline (85%).

- Alkylation : React with 5-(bromomethyl)-1,3-thiazole in acetone/K₂CO₃ (70°C, 4 h).

- Overall Yield : 63%

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Sonogashira Coupling | Pd/C, CuI, DMF | 85% |

| Alkylation | K₂CO₃, acetone, 70°C | 74% |

Solid-Phase Synthesis for High Throughput

Solid-supported synthesis enables rapid library generation.

Example Protocol ():

- Resin : Wang resin-bound 3-iodoaniline

- Steps :

- Sonogashira coupling with TMS-acetylene.

- Deprotection with TBAF.

- On-resin alkylation with 5-(chloromethyl)thiazole.

- Yield : 58% (after cleavage with TFA)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Sonogashira + Alkylation | High regioselectivity | Multi-step purification | 63% |

| Mannich Reaction | One-pot simplicity | Byproduct formation | 72% |

| Solid-Phase Synthesis | Scalability for libraries | Specialized equipment needed | 58% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, forming carbonyl compounds.

Reduction: Reduction reactions can target the thiazole ring or the aniline group, leading to various reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the thiazole ring and the aniline group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

Oxidation: Carbonyl derivatives such as aldehydes and ketones.

Reduction: Amines and reduced thiazole derivatives.

Substitution: Various substituted thiazole and aniline derivatives.

Scientific Research Applications

3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and nucleic acids.

Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects

- Electron-Withdrawing Groups (EWGs):

- The ethynyl group (-C≡CH) is a strong EWG, enhancing electrophilicity and enabling conjugation with aromatic systems. This contrasts with halogens (e.g., -F, -Cl, -Br, -I), which exhibit moderate EW effects and variable steric profiles .

- Methoxy (-OCH₃) acts as an electron-donating group (EDG), improving solubility but reducing reactivity in electrophilic substitution reactions compared to EWGs .

Molecular Weight and Polarity

- The ethynyl derivative is expected to have a molecular weight of ~219.27 g/mol (estimated from analogs), placing it between fluoro (208.26 g/mol) and methoxy (220.29 g/mol) derivatives.

- Iodo-substituted analogs (316.16 g/mol) exhibit higher molecular weights due to iodine’s atomic mass, which may limit bioavailability but enhance crystallographic utility .

Biological Activity

3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline is a thiazole-derived compound that has garnered interest in pharmaceutical research due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

The biological activity of 3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline can be attributed to its interaction with various biological targets. Thiazole derivatives typically modulate multiple biochemical pathways:

- Enzyme Interaction : This compound may inhibit enzymes such as acetylcholinesterase, impacting neurotransmitter levels and potentially enhancing cognitive functions.

- Cell Signaling Modulation : It can influence key signaling pathways like the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

Biological Activities

Research indicates that 3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline exhibits a range of biological activities:

Antimicrobial Activity

Thiazole derivatives have shown significant antimicrobial properties. In studies, compounds similar to 3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline demonstrated effectiveness against various pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| Staphylococcus aureus | 78.12 |

| Enterococcus faecalis | 78.12 |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The antiproliferative effects of thiazole derivatives have been documented in various cancer cell lines. For instance, studies report IC50 values for related compounds against human cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical cancer) | 226 |

| A549 (Lung cancer) | 242.52 |

These results indicate that the compound may inhibit cancer cell growth effectively .

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives includes considerations of solubility and bioavailability. Typically, these compounds exhibit:

- Solubility : Slightly soluble in water but more soluble in organic solvents like alcohol and ether.

- Absorption : The absorption characteristics can vary based on the structural modifications of the thiazole moiety.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to 3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline. One notable study investigated its effects on liver metabolism through activation of the constitutive androstane receptor (CAR), which plays a critical role in drug metabolism and detoxification processes .

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline?

Methodological Answer:

The synthesis of 3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline can be derived from multi-step protocols analogous to structurally related aniline-thiazole derivatives. Key steps include:

- Step 1: Functionalization of the aniline core via Sonogashira coupling to introduce the ethynyl group, using Pd/Cu catalysts in a DMF/THF solvent system under inert conditions .

- Step 2: Alkylation of the thiazole moiety with a bromomethyl intermediate, followed by nucleophilic substitution with the ethynyl-aniline derivative. Sodium hydride (NaH) in DMF is recommended for deprotonation and activation .

- Optimization: Reaction temperatures (60–80°C) and solvent polarity (DMF > dioxane) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Table 1: Solvent and Catalyst Impact on Yield

| Solvent | Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | Pd(PPh₃)₄/CuI | 80 | 78 |

| THF | PdCl₂(PPh₃)₂ | 60 | 65 |

| Dioxane | Pd(OAc)₂ | 70 | 55 |

Basic: Which analytical techniques are most effective for characterizing 3-ethynyl-N-(1,3-thiazol-5-ylmethyl)aniline?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of ethynyl and thiazole substitution. The ethynyl proton appears as a singlet near δ 3.1–3.3 ppm, while thiazole protons resonate at δ 7.5–8.2 ppm .

- LCMS/GCMS: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ = 256.08 g/mol). LCMS with C18 columns (MeCN/H₂O mobile phase) ensures purity .

- FTIR: Stretching vibrations for C≡C (2100–2260 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

SAR analysis involves systematic substitution at the aniline and thiazole positions:

- Ethynyl Group: The electron-withdrawing nature of the ethynyl group enhances π-π stacking with hydrophobic enzyme pockets. Compare with chloro/bromo analogs (, Table 2).

- Thiazole Modifications: Methyl or fluorine substitutions on the thiazole ring improve metabolic stability and target binding .

Table 2: Substituent Effects on Enzyme Inhibition (Hypothetical Data)

| Substituent (Position) | logP | IC₅₀ (µM) | Target Enzyme |

|---|---|---|---|

| Ethynyl (3) | 2.1 | 0.45 | Kinase X |

| Cl (3) | 2.8 | 1.2 | Kinase X |

| Br (3) | 3.0 | 1.8 | Kinase X |

| F (4) | 1.9 | 0.75 | Kinase Y |

Experimental Design:

Synthesize derivatives with varied substituents.

Screen against enzyme panels (e.g., kinase assays).

Use QSAR models to correlate logP/pKa with activity .

Advanced: What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). The ethynyl group’s linear geometry facilitates deep binding pocket penetration .

- MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .

- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond donors, aromatic rings) using MOE or Phase .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound class?

Methodological Answer:

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

Replicate Experiments: Use standardized protocols (e.g., IC₅₀ determination in triplicate) .

Purity Validation: Ensure >98% purity via HPLC and elemental analysis .

Mechanistic Studies: Probe off-target effects using RNA-seq or proteomics .

Case Study: If anti-cancer activity varies between cell lines, perform transcriptomic profiling to identify resistance markers (e.g., ABC transporters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.